6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one
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Overview
Description
6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one is a heterocyclic compound containing phosphorus This compound is of interest due to its unique structure, which includes a benzodioxaphosphinin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorophenol with phosphorus trichloride and methanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the benzodioxaphosphinin ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of phosphorus-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the phosphorus atom allows it to participate in phosphorylation reactions, which are crucial in many biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Similar structure but lacks the methoxy group.
6-Chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide: Contains a thieno ring instead of a benzodioxaphosphinin ring.
Uniqueness
6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one is unique due to the presence of both chlorine and methoxy groups on the benzodioxaphosphinin ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
918475-72-6 |
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Molecular Formula |
C8H6ClO4P |
Molecular Weight |
232.56 g/mol |
IUPAC Name |
6-chloro-2-methoxy-1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C8H6ClO4P/c1-11-14-12-7-3-2-5(9)4-6(7)8(10)13-14/h2-4H,1H3 |
InChI Key |
FCCAEOMELRFOCU-UHFFFAOYSA-N |
Canonical SMILES |
COP1OC2=C(C=C(C=C2)Cl)C(=O)O1 |
Origin of Product |
United States |
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